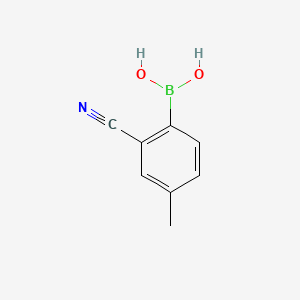

(2-氰基-4-甲基苯基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2-Cyano-4-methylphenyl)boronic acid is a chemical compound with the empirical formula C8H8BNO2 . It is used as a reactant in various chemical reactions, including the synthesis of oligo-boronic acid receptors and aminoalkoxybiphenylnitriles for use as histamine-3 receptor ligands .

Synthesis Analysis

The synthesis of (2-Cyano-4-methylphenyl)boronic acid involves reactions with cyanomethylphenylboronic acid . It has been used in the synthesis of oligo-boronic acid receptors with improved structural and electronic properties, and in the synthesis of aminoalkoxybiphenylnitriles for use as histamine-3 receptor ligands .

Molecular Structure Analysis

The molecular weight of (2-Cyano-4-methylphenyl)boronic acid is 160.97 . The SMILES string representation of the molecule is Cc1cc(ccc1B(O)O)C#N .

Chemical Reactions Analysis

(2-Cyano-4-methylphenyl)boronic acid is involved in reactions with cyanomethylphenylboronic acid . It has been used in the synthesis of oligo-boronic acid receptors with improved structural and electronic properties, and in the synthesis of aminoalkoxybiphenylnitriles for use as histamine-3 receptor ligands .

Physical And Chemical Properties Analysis

(2-Cyano-4-methylphenyl)boronic acid is a solid substance . It has a melting point range of 287-305 °C . The density of the compound is approximately 1.2 g/cm^3 .

科学研究应用

Suzuki-Miyaura 偶联

(2-氰基-4-甲基苯基)硼酸可用作 Suzuki-Miyaura 偶联反应中的试剂 . 这是一种交叉偶联反应,用于形成碳-碳键。它是有机合成中用于制备联芳基化合物的一种强大工具 .

寡硼酸受体的合成

该化合物已用于寡硼酸受体的合成 . 这些受体具有改进的结构和电子性能,这在各种研究应用中都很有用 .

组胺-3 受体配体

安全和危害

The safety data sheet for (2-Cyano-4-methylphenyl)boronic acid indicates that it is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .

作用机制

Target of Action

The primary target of (2-Cyano-4-methylphenyl)boronic acid is the histamine-3 receptor . This receptor plays a crucial role in the central nervous system, regulating the release of various neurotransmitters and modulating cognitive functions .

Mode of Action

(2-Cyano-4-methylphenyl)boronic acid interacts with its target through a Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound, such as our compound, with a halide or pseudo-halide using a palladium catalyst . The result is a new carbon-carbon bond, allowing the compound to bind to its target .

Biochemical Pathways

The compound affects the histaminergic pathways in the brain . By interacting with the histamine-3 receptor, it can influence the release of histamine and other neurotransmitters, affecting various physiological processes .

Result of Action

The molecular and cellular effects of (2-Cyano-4-methylphenyl)boronic acid’s action primarily involve the modulation of neurotransmitter release in the brain . By binding to the histamine-3 receptor, it can influence cognitive functions and potentially be used in the treatment of various neurological disorders .

生化分析

Biochemical Properties

(2-Cyano-4-methylphenyl)boronic acid is involved in the synthesis of oligo-boronic acid receptors with improved structural and electronic properties . It also participates in the synthesis of aminoalkoxybiphenylnitriles for use as histamine-3 receptor ligands

Molecular Mechanism

属性

IUPAC Name |

(2-cyano-4-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO2/c1-6-2-3-8(9(11)12)7(4-6)5-10/h2-4,11-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMAPBUMNAHKOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C)C#N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743921 |

Source

|

| Record name | (2-Cyano-4-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1328882-30-9 |

Source

|

| Record name | (2-Cyano-4-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5'-[Bis(2-acetoxyethyl)amino]-4'-methoxy-2'-(5-nitrothiazol-2-ylazo)acetanilide](/img/structure/B591479.png)

![(1R,3S,4S)-tert-butyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B591487.png)